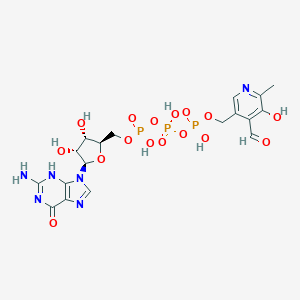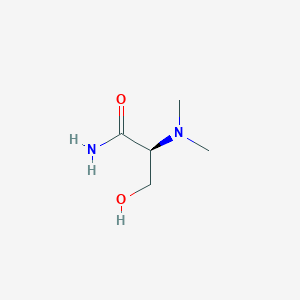
1,4,7-Trithiecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trithiecane is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This cyclic trisulfide compound has a unique chemical structure that makes it an attractive candidate for various fields of study, including biochemistry, pharmacology, and materials science. In
Mechanism of Action
The mechanism of action of 1,4,7-trithiecane is not fully understood, but it is believed to involve the formation of disulfide bonds with cysteine residues in proteins. This can lead to the inhibition of enzyme activity and the disruption of protein-protein interactions. Additionally, it has been suggested that 1,4,7-trithiecane may interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects
Studies have shown that 1,4,7-trithiecane can have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In vivo, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and to improve cognitive function in aged rats.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4,7-trithiecane in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, and it has a long shelf life. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1,4,7-trithiecane. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its use as a modifier for the properties of metal nanoparticles, which could have applications in catalysis and sensing. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other fields of study.
Conclusion
In conclusion, 1,4,7-trithiecane is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method is well-established, and its low toxicity and high stability make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug development, materials science, and other areas of study.
Synthesis Methods
The synthesis of 1,4,7-trithiecane can be achieved through a variety of methods, including the reaction of 1,4-dichlorobutane with sodium sulfide or the reaction of 1,4-dibromobutane with sodium hydrosulfide. However, the most commonly used method involves the reaction of 1,4-dibromobutane with hydrogen sulfide gas in the presence of a catalyst such as copper(I) iodide. This method yields a high purity and yield of 1,4,7-trithiecane.
Scientific Research Applications
1,4,7-Trithiecane has been studied for its potential applications in various fields of scientific research. In biochemistry, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics. In pharmacology, it has been investigated for its potential as a drug candidate due to its ability to cross the blood-brain barrier and its low toxicity. In materials science, it has been used as a precursor for the synthesis of sulfur-containing polymers and as a modifier for the properties of metal nanoparticles.
properties
CAS RN |
111381-84-1 |
|---|---|
Molecular Formula |
C7H14S3 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
1,4,7-trithiecane |
InChI |
InChI=1S/C7H14S3/c1-2-8-4-6-10-7-5-9-3-1/h1-7H2 |
InChI Key |
OSUBRKJCBHXEAK-UHFFFAOYSA-N |
SMILES |
C1CSCCSCCSC1 |
Canonical SMILES |
C1CSCCSCCSC1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




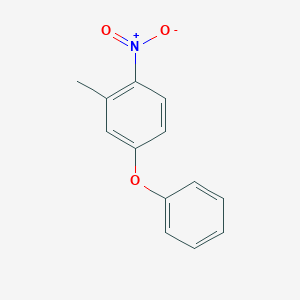

![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
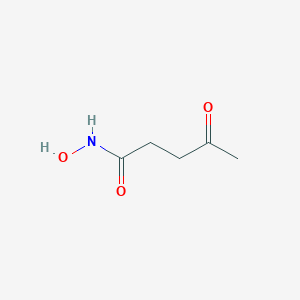


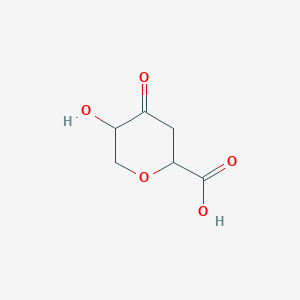
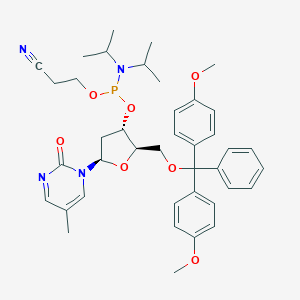

![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
